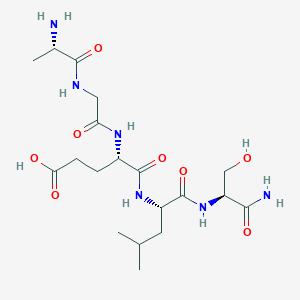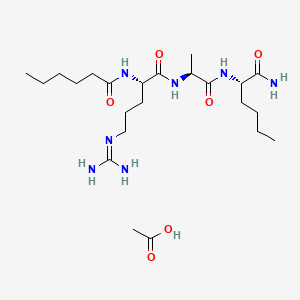
220369-84-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 220369-84-6 is known as N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine. This compound is a derivative of the amino acid lysine, modified with protective groups to facilitate its use in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine is synthesized through a multi-step process involving the protection of the amino and carboxyl groups of lysine. The synthesis typically starts with lysine, which undergoes a series of reactions to introduce the carbobenzoxy and allyloxycarbonyl protective groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the selective protection of the desired functional groups.
Industrial Production Methods
In industrial settings, the production of N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may result in the removal of protective groups, yielding the free amino acid.
Scientific Research Applications
N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules, facilitating the study of protein structure and function.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions, providing insights into biological processes at the molecular level.
Medicine: Research involving this compound contributes to the development of new therapeutic agents and drug delivery systems.
Industry: It is used in the production of specialized chemicals and materials, including pharmaceuticals and biotechnological products
Mechanism of Action
The mechanism of action of N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine involves its interaction with specific molecular targets, such as enzymes and receptors. The protective groups on the lysine molecule allow it to participate in selective reactions without interfering with other functional groups. This selective reactivity is crucial for its use in peptide synthesis and other applications where precise control over chemical reactions is required .
Comparison with Similar Compounds
Similar Compounds
N-α-Carbobenzoxy-L-lysine: Similar in structure but lacks the allyloxycarbonyl group, making it less versatile in certain reactions.
N-ε-Carbobenzoxy-L-lysine: Another derivative of lysine with different protective groups, used in similar applications but with distinct reactivity profiles.
Uniqueness
N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine is unique due to the presence of both carbobenzoxy and allyloxycarbonyl protective groups. This dual protection allows for greater flexibility in chemical synthesis, enabling more complex and selective reactions compared to similar compounds .
Properties
CAS No. |
220369-84-6 |
|---|---|
Molecular Formula |
C18H24N2O6 · C12H23N |
Molecular Weight |
545.72 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B612775.png)

![[Nle11]-SUBSTANCE P](/img/structure/B612786.png)





